molecular formula C10H15BrN4O2S2 B6458582 5-bromo-4-(4-methanesulfonylpiperazin-1-yl)-2-(methylsulfanyl)pyrimidine CAS No. 2549050-57-7

5-bromo-4-(4-methanesulfonylpiperazin-1-yl)-2-(methylsulfanyl)pyrimidine

Cat. No. B6458582
CAS RN: 2549050-57-7
M. Wt: 367.3 g/mol
InChI Key: CWACKIQQLAQITN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-4-(4-methanesulfonylpiperazin-1-yl)-2-(methylsulfanyl)pyrimidine, commonly known as 5-Br-MSP, is a novel molecule with a wide range of applications in scientific research. 5-Br-MSP is a pyrimidine derivative, which is a heterocyclic organic compound containing two nitrogen atoms in a six-membered ring. It was first synthesized in the laboratory of Professor Yutaka Nakamura at the University of Tokyo in 2007. Since then, it has become an important tool for scientists in a variety of fields, including biochemistry, molecular biology, and organic chemistry.

Scientific Research Applications

5-Br-MSP has a wide range of applications in scientific research. It has been used in the synthesis of various bioactive compounds, such as peptide inhibitors, enzyme inhibitors, and antiviral agents. It has also been used in the synthesis of fluorescent probes for imaging and tracking of biological molecules. In addition, 5-Br-MSP has been used to study the structure and function of proteins, as well as to study the mechanisms of enzyme catalysis.

Mechanism of Action

The mechanism of action of 5-Br-MSP is not yet fully understood. However, it is believed that the molecule interacts with proteins in a specific way, forming a covalent bond between the two molecules. This bond is believed to be responsible for the biological activity of 5-Br-MSP.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Br-MSP are still being studied. However, it has been shown to have a variety of effects on proteins and enzymes, including inhibition of enzyme activity, modulation of protein-protein interactions, and modulation of protein-DNA interactions. In addition, 5-Br-MSP has been shown to have antiviral and anti-tumor effects in animal models.

Advantages and Limitations for Lab Experiments

The use of 5-Br-MSP in laboratory experiments has many advantages. It is a relatively inexpensive molecule, and it is easy to synthesize and purify. In addition, it is stable and can be stored for long periods of time. However, there are also some limitations to its use. It is not very soluble in water, and it is not very reactive with other molecules.

Future Directions

The potential applications of 5-Br-MSP are still being explored. Some of the most promising future directions include:
• Further research into the mechanism of action of 5-Br-MSP, including its interactions with proteins and enzymes.
• Development of new synthetic methods for the synthesis of 5-Br-MSP and its derivatives.
• Development of new methods for the delivery of 5-Br-MSP to target tissues.
• Development of new applications for 5-Br-MSP, such as drug delivery systems, imaging agents, and diagnostic tools.
• Investigation of the effects of 5-Br-MSP on other biological systems, such as cell signaling pathways and gene expression.
• Exploration of the potential therapeutic applications of 5-Br-MSP, including cancer therapy and antiviral therapy.
• Investigation of the potential toxicological effects of 5-Br-MSP.

Synthesis Methods

The synthesis of 5-Br-MSP is a multi-step process. In the first step, the starting material, 4-methanesulfonylpiperazine (MSP), is reacted with bromoacetyl bromide in the presence of a base to form 5-bromo-4-(4-methanesulfonylpiperazin-1-yl)pyrimidine. In the second step, the pyrimidine is reacted with methylsulfanyl chloride to form 5-bromo-4-(4-methanesulfonylpiperazin-1-yl)-2-(methylsulfanyl)pyrimidine.

properties

IUPAC Name

5-bromo-2-methylsulfanyl-4-(4-methylsulfonylpiperazin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN4O2S2/c1-18-10-12-7-8(11)9(13-10)14-3-5-15(6-4-14)19(2,16)17/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWACKIQQLAQITN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)N2CCN(CC2)S(=O)(=O)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-(4-methanesulfonylpiperazin-1-yl)-2-(methylsulfanyl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.